molecular formula C25H21N5O4S B2635720 N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-(phenylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1111316-78-9

N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-(phenylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No.: B2635720
CAS No.: 1111316-78-9
M. Wt: 487.53
InChI Key: ZFAMFRCYBWTMEF-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-(phenylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C25H21N5O4S and its molecular weight is 487.53. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-phenylsulfanyl-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O4S/c1-33-16-12-13-21(34-2)19(14-16)26-22(31)15-29-25(32)30-20-11-7-6-10-18(20)27-24(23(30)28-29)35-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAMFRCYBWTMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)SC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-(phenylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide (CAS Number: 1111316-78-9) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Basic Information

PropertyValue
Common NameThis compound
CAS Number1111316-78-9
Molecular FormulaC25H21N5O4S
Molecular Weight487.5 g/mol

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound demonstrate significant anti-inflammatory properties. For instance, a study on 5-alkyl-4-oxo-[1, 2, 4]triazolo[4,3-a]quinoxaline derivatives showed that certain compounds effectively inhibited nitric oxide (NO) production in RAW264.7 cells when induced by lipopolysaccharides (LPS) . The most potent compound in that study exhibited a mechanism involving the inhibition of COX-2 and iNOS pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various synthesized derivatives of triazoloquinoxaline compounds. A notable finding was that specific derivatives demonstrated selective cytotoxic effects against cancer cell lines such as MDA-MB-231. The structure-activity relationship (SAR) indicated that electron-withdrawing groups enhanced cytotoxic activity .

The mechanisms underlying the biological activities of this compound and its analogs are primarily linked to:

  • Inhibition of inflammatory mediators : Compounds in this class have been shown to downregulate pro-inflammatory cytokines such as TNF-α and IL-6.
  • Signal pathway modulation : The inhibition of the MAPK signaling pathway has been implicated in the observed anti-inflammatory effects .

Study 1: Anti-inflammatory Efficacy

In a comparative study evaluating various triazoloquinoxaline derivatives for anti-inflammatory activity, the lead compound exhibited superior efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. The study utilized both in vitro and in vivo models to confirm these findings .

Study 2: Cytotoxicity Against Cancer Cells

Another investigation focused on the cytotoxic effects of synthesized triazoloquinoxaline derivatives against breast cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced cytotoxic potency. For example, one derivative achieved an IC50 value of 27.6 μM against MDA-MB-231 cells .

Q & A

Q. Table 1: Comparative Bioactivity of Analogous Compounds

Compound SubstituentsTarget Activity (IC₅₀, µM)Reference
4-Phenylthio, 2,5-dimethoxyCOX-2 Inhibition: 0.8
4-Methyl, 3-fluorophenylEGFR Inhibition: 1.2

Advanced: What computational strategies are effective for elucidating its mechanism of action?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 or EGFR kinases). Focus on hydrogen bonding with the acetamide group and hydrophobic interactions with the phenylthio moiety .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess conformational flexibility .
  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to map electron density around the triazole ring, predicting reactivity .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted?

Answer:

  • Variation of substituents : Synthesize derivatives with modified groups (e.g., replacing phenylthio with chloro or methoxy) and test bioactivity .
  • Pharmacophore Mapping : Identify critical moieties (e.g., triazole ring for hydrogen bonding, dimethoxyphenyl for lipophilicity) using Schrödinger’s Phase .
  • Statistical Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial matrix) to evaluate substituent combinations and interactions .

Advanced: What methodologies address low solubility in aqueous buffers for in vivo studies?

Answer:

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) for intraperitoneal administration .
  • Salt Formation : React with HCl or sodium citrate to improve water solubility .
  • Nanoparticle Encapsulation : Formulate with PLGA nanoparticles (size: 100–200 nm) for sustained release .

Advanced: How should researchers validate target engagement in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins (e.g., COX-2) after compound treatment .
  • Knockdown/Overexpression Models : Use CRISPR-Cas9 to silence putative targets and assess activity loss .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) in purified protein systems .

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